molecular formula C24H48N2O8 B10859704 Dexisometheptene mucate CAS No. 1631134-71-8

Dexisometheptene mucate

Cat. No.: B10859704
CAS No.: 1631134-71-8
M. Wt: 492.6 g/mol
InChI Key: WSXKZIDINJKWPM-QIVNROIFSA-N
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Description

Dexisometheptene mucate is a sympathomimetic amine that is primarily investigated for its potential use in treating tension-type headaches. It is a small molecule compound with the chemical formula C₉H₁₉N and is known for its vasoconstrictive properties, which means it can narrow blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexisometheptene mucate involves the preparation of its precursor, isometheptene. Isometheptene is synthesized through the reaction of 6-methylhept-5-en-2-one with methylamine under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the reaction conditions. The final product is then purified and formulated for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dexisometheptene mucate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Dexisometheptene mucate has several scientific research applications, including:

Mechanism of Action

Dexisometheptene mucate exerts its effects by activating the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This action is mediated through the release of neurotransmitters like epinephrine and norepinephrine, which bind to the receptors and initiate a cascade of intracellular events resulting in muscle contraction and narrowing of blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexisometheptene mucate is unique in its specific application for treating tension-type headaches. Unlike other similar compounds, it is being investigated for its potential to provide relief without the use of narcotics or barbiturates, making it a promising candidate for safer headache treatments .

Properties

CAS No.

1631134-71-8

Molecular Formula

C24H48N2O8

Molecular Weight

492.6 g/mol

IUPAC Name

(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1

InChI Key

WSXKZIDINJKWPM-QIVNROIFSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

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